5-bromo-N,2-dimethoxybenzenesulfonamide
Overview
Description
Molecular Structure Analysis
The SMILES string of this compound is COc1ccc(Br)cc1S(=O)(=O)N . This provides a textual representation of the compound’s structure.Physical and Chemical Properties Analysis
This compound is a solid . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Photosensitizing Properties
5-bromo-N,2-dimethoxybenzenesulfonamide derivatives have been explored for their photosensitizing properties, particularly in the context of photodynamic therapy for cancer treatment. The derivative zinc(II) phthalocyanine substituted with this compound units has shown remarkable potential due to its good solubility in common solvents, monomeric species, and favorable fluorescence and photostability properties. These features make it a suitable candidate for Type II photosensitizers in photodynamic therapy, an alternative therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020), (Öncül, Öztürk, & Pişkin, 2021), (Öncül, Öztürk, & Pişkin, 2022).
Sensor Development for Heavy Metals
This compound and its derivatives have been utilized in developing sensors for detecting heavy metals, such as cobalt ions. N,N′-(ethane-1,2-diyl)bis(2,5-dimethoxybenzenesulfonamide) (EBDMBS) has been employed to fabricate glassy carbon electrodes with improved electrochemical performance, demonstrating high sensitivity and stability. This innovation marks a significant advancement in detecting toxic pollutants in environmental and health-care fields (Sheikh, Arshad, Rahman, Asiri, & Alamry, 2016).
Crystal Structure Studies
The compound has been involved in studies aimed at solving crystal structures through x-ray powder diffraction data. These studies have shed light on the unique hydrogen-bonding behavior and crystal packing patterns of this compound derivatives, providing insights into their molecular properties and potential applications in materials science (Tremayne, 2004).
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which this molecule belongs, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These targets play crucial roles in various physiological processes.
Mode of Action
Sulfonamides generally inhibit the function of their targets, leading to various downstream effects .
Biochemical Pathways
Based on the known targets of sulfonamides, it can be inferred that this compound may affect pathways related to carbonic anhydrase and dihydropteroate synthetase .
Result of Action
Based on the known effects of sulfonamides, it can be inferred that this compound may have various effects depending on its specific targets .
Biochemical Analysis
Biochemical Properties
5-bromo-N,2-dimethoxybenzenesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific active sites on enzymes, leading to either inhibition or activation of enzymatic activity. For instance, this compound has been shown to inhibit certain sulfonamide-sensitive enzymes, thereby affecting metabolic pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways without causing significant toxicity. At higher doses, it can lead to toxic or adverse effects, including organ damage and disruption of normal physiological functions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, this compound can affect the flux of metabolites through specific pathways, leading to changes in metabolite levels and overall metabolic balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, the localization and accumulation of this compound within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within these compartments can affect its interactions with other biomolecules and its overall efficacy.
Properties
IUPAC Name |
5-bromo-N,2-dimethoxybenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO4S/c1-13-7-4-3-6(9)5-8(7)15(11,12)10-14-2/h3-5,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSYMLKVWWNCNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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